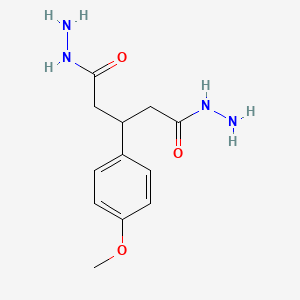
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is an organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene typically involves the halogenation of heptene derivatives. The process may include the use of reagents such as chlorine and fluorine under controlled conditions to achieve the desired substitution pattern. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptene oxides, while reduction can produce partially or fully dehalogenated heptenes.
Aplicaciones Científicas De Investigación
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study halogenation and dehalogenation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A compound with similar halogenation but different structural backbone.
Trifluoroacetic acid: Contains fluorine atoms but differs in its functional groups and overall structure.
Hexachlorobenzene: Another highly halogenated compound with distinct chemical properties.
Uniqueness
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is unique due to its specific combination of chlorine and fluorine atoms on a heptene backbone
Propiedades
Número CAS |
68085-63-2 |
|---|---|
Fórmula molecular |
C7H6Cl5F3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,5,5,7,7-pentachloro-6,6,7-trifluorohept-2-ene |
InChI |
InChI=1S/C7H6Cl5F3/c8-4-2-1-3-5(9,10)6(13,14)7(11,12)15/h1-2H,3-4H2 |
Clave InChI |
QHDWGGWUCADFDM-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCCl)C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

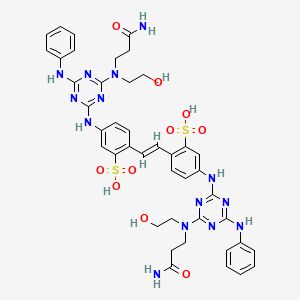
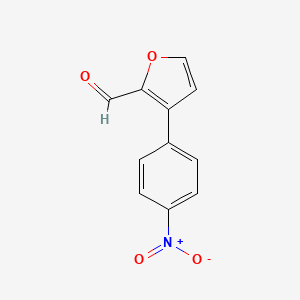
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
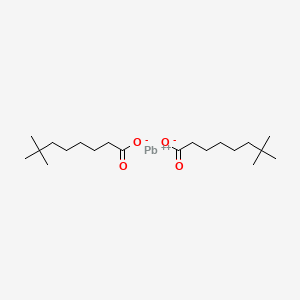
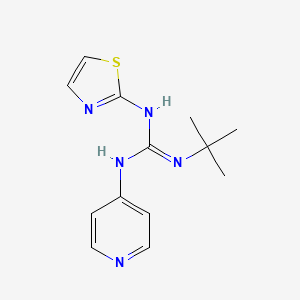

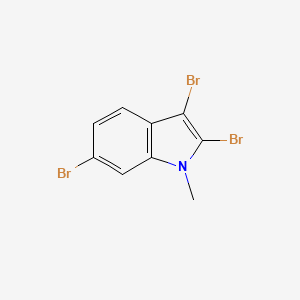
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
